Lipophilicity and Polar Surface Area Divergence vs. Unsubstituted Quinoxalin-2(1H)-one
6,7-Dimethylquinoxalin-2(1H)-one exhibits a computed XLogP3 value of 1.5, which is lower than the ACD/LogP of 1.89 reported for the unsubstituted quinoxalin-2(1H)-one core [1]. Concurrently, its topological polar surface area (TPSA) is 41.5 Ų, compared to 46 Ų for the unsubstituted analog [1]. This combination of reduced lipophilicity (ΔLogP = -0.39) and slightly contracted polar surface area (ΔTPSA = -4.5 Ų) is non-intuitive and may influence membrane permeability and solubility in ways that differ from the parent scaffold or mono-methylated variants.
| Evidence Dimension | Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 1.5; TPSA = 41.5 Ų |
| Comparator Or Baseline | Quinoxalin-2(1H)-one (unsubstituted): ACD/LogP = 1.89; TPSA = 46 Ų |
| Quantified Difference | ΔLogP = -0.39; ΔTPSA = -4.5 Ų |
| Conditions | Computed using XLogP3 3.0 and Cactvs 3.4.8.18 (PubChem); ACD/Labs Percepta Platform (ChemSpider). |
Why This Matters
The altered lipophilicity and polar surface area directly impact the compound's suitability for specific medicinal chemistry campaigns where balancing solubility and membrane permeability is critical, differentiating it from the unsubstituted core.
- [1] PubChem. 6,7-Dimethylquinoxalin-2(1H)-one. Compound Summary CID 14842748. National Center for Biotechnology Information. View Source
